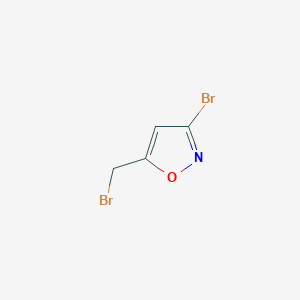
5-Bromo-4-chloro-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of 2-methoxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using efficient and cost-effective processes. For example, a practical process involves the use of dimethyl terephthalate as the starting material, followed by steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method has been demonstrated to be scalable with a significant yield and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-chloro-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, such as bromine or chlorine.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the aromatic ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and chlorine (Cl2), often used in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine and chlorine results in the formation of this compound .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-chloro-2-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for the development of new chemical entities.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic applications. For instance, it serves as a key intermediate in the synthesis of therapeutic agents such as SGLT2 inhibitors, which are being studied for the treatment of diabetes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-2-methoxybenzoic acid depends on its specific application. In the context of its use as an intermediate in the synthesis of therapeutic agents, the compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. For example, in the synthesis of SGLT2 inhibitors, the compound contributes to the inhibition of the sodium-glucose cotransporter 2, which plays a role in glucose reabsorption in the kidneys .
Comparación Con Compuestos Similares
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is similar in structure but features a methoxycarbonyl group instead of a methoxy group.
5-Chloro-2-methoxybenzoic acid: This compound lacks the bromine substituent, making it less reactive in certain chemical reactions.
Uniqueness: 5-Bromo-4-chloro-2-methoxybenzoic acid is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and make it a versatile intermediate in various chemical syntheses. Its combination of substituents also imparts distinct chemical properties that are valuable in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTGYPSSHXBNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604193 |
Source


|
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-17-8 |
Source


|
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)





